[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol
CAS No.:
Cat. No.: VC18620743
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.
![[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol -](/images/structure/VC18620743.png)
Specification
Molecular Formula | C7H15NO |
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Molecular Weight | 129.20 g/mol |
IUPAC Name | [(2S)-1,2-dimethylpyrrolidin-2-yl]methanol |
Standard InChI | InChI=1S/C7H15NO/c1-7(6-9)4-3-5-8(7)2/h9H,3-6H2,1-2H3/t7-/m0/s1 |
Standard InChI Key | JJORCXGBWIYVCK-ZETCQYMHSA-N |
Isomeric SMILES | C[C@]1(CCCN1C)CO |
Canonical SMILES | CC1(CCCN1C)CO |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The core structure of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol consists of a five-membered pyrrolidine ring substituted with methyl groups at positions 1 and 2 and a hydroxymethyl group at position 2 . The stereochemistry at the 2-position is explicitly defined as the S-enantiomer, distinguishing it from its R-configured counterpart (CAS 2893962-00-8) . The compound’s IUPAC name, N-methyl-α-methyl-DL-prolinol, underscores its relationship to prolinol derivatives, which are known for their conformational rigidity and hydrogen-bonding capabilities .
Physicochemical Properties
Key physical properties include a predicted density of at 20°C and a boiling point of . The pKa value of suggests weak basicity, consistent with tertiary amine functionality . These properties render the compound soluble in polar organic solvents such as methanol and dimethyl sulfoxide, facilitating its use in synthetic applications .
Stereochemical Impact on Reactivity
The S-configuration at the 2-position induces distinct spatial arrangements that influence intermolecular interactions. For example, the hydroxymethyl group’s orientation affects hydrogen-bonding potential, which is critical in chiral recognition processes and enantioselective catalysis . Comparative studies with the R-enantiomer (CAS 2893962-00-8) reveal divergent reactivity patterns in asymmetric synthesis, highlighting the importance of stereochemical control .
Synthesis and Production
Synthetic Routes
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is synthesized via stereoselective pathways to ensure high enantiomeric purity. One common method involves reductive amination of a ketone precursor using chiral catalysts, followed by hydroxymethylation at the 2-position . Alternative approaches include ring-closing metathesis of appropriately substituted dienes, though this method requires stringent control over reaction conditions to avoid racemization .
Industrial-Scale Production
Shanghai Haohong Pharmaceutical Co., Ltd., a major supplier, employs multi-step batch processes to produce the compound at scale . Key steps include:
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Chiral Resolution: Separation of enantiomers via diastereomeric salt formation.
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Purification: Recrystallization or chromatography to achieve >99% enantiomeric excess .
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Quality Control: Rigorous spectroscopic (NMR, IR) and chromatographic (HPLC) validation to ensure compliance with pharmaceutical standards .
Applications in Pharmaceutical and Chemical Industries
Chiral Auxiliaries and Ligands
The compound’s rigid pyrrolidine scaffold and stereogenic centers make it an effective chiral auxiliary in asymmetric synthesis. For instance, it facilitates enantioselective C–C bond formations in prostaglandin and β-lactam antibiotic synthesis . In catalysis, it serves as a ligand in transition metal complexes, enhancing enantioselectivity in hydrogenation and cross-coupling reactions .
Pharmaceutical Intermediates
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is a precursor to neurologically active compounds, including dopamine reuptake inhibitors and NMDA receptor antagonists . Its hydroxymethyl group can undergo further functionalization, such as oxidation to carboxylic acids or etherification, to modulate bioactivity .
Role in Metal-Mediated Reactions
Recent studies highlight its utility in metal-involved reactions, such as the iron(II)-catalyzed oximation of styrenes (Scheme 10) . Here, the compound acts as a co-ligand, stabilizing reactive intermediates and improving reaction yields (32–92%) . Such applications underscore its potential in green chemistry initiatives aimed at reducing catalyst loadings and waste generation.
Comparative Analysis with Structural Analogues
The compound’s uniqueness becomes evident when compared to related pyrrolidine derivatives:
Compound Name | CAS Number | Key Structural Differences | Similarity Index |
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(R)-(1,2-Dimethylpyrrolidin-2-yl)methanol | 2893962-00-8 | R-configuration at C2 | 0.50 |
N-Methylprolinol | 34381-28-3 | Lacks 2-methyl substitution | 0.65 |
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | 52-79-5 | Carboxylic acid at C2, hydroxyl at C4 | 0.30 |
The 2-methyl and hydroxymethyl substitutions in [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol confer superior steric hindrance and hydrogen-bonding capacity compared to analogues, enhancing its performance in enantioselective applications .
Recent Developments and Future Directions
Advances in Catalytic Applications
A 2025 study reported the compound’s efficacy in copper-mediated sulfonylation reactions, achieving 41–72% yields of functionalized oximes (Scheme 11) . Mechanistic investigations revealed that the hydroxymethyl group participates in hydrogen-bonding interactions with water molecules, facilitating proton transfer steps .
Sustainability Initiatives
Efforts to streamline synthesis using biocatalysts (e.g., transaminases) aim to reduce reliance on toxic reagents and improve atom economy . Pilot-scale trials have achieved 85% yield reductions in solvent waste, aligning with green chemistry principles .
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